L-Octanoylcarnitine

Overview

Description

L-Octanoylcarnitine: is a physiologically active form of octanoylcarnitine, which is an ester of carnitine and octanoic acid. Carnitine is an amino acid derivative that plays a crucial role in energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation . This compound is detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and has been studied for its potential as a biomarker in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Octanoylcarnitine can be synthesized through esterification of carnitine with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using lipases or esterases to catalyze the esterification reaction. This method offers higher specificity and yields compared to chemical synthesis. The process involves the use of immobilized enzymes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: L-Octanoylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the octanoyl group with other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

Metabolic Research

Role in Fatty Acid Metabolism:

L-Octanoylcarnitine plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation. It facilitates the conversion of exogenous acetyl-L-carnitine into acetyl-CoA, which is vital for energy metabolism, especially under glucose-deprived conditions. This function is essential for maintaining energy homeostasis in various tissues, particularly during metabolic stress.

Applications in Obesity and Diabetes:

Research has indicated that this compound levels are significantly altered in individuals with obesity and diabetes. Studies have shown that increased levels of this compound can serve as biomarkers for early diagnosis of diabetic cardiomyopathy, highlighting its potential utility in metabolic syndrome assessments . Furthermore, this compound has been linked to improved mitochondrial function, which is often compromised in metabolic disorders .

Cardiovascular Research

Arterial Stiffness Studies:

this compound has been utilized to investigate arterial stiffness, particularly among overweight middle-aged populations. Research findings suggest that elevated levels of this compound correlate with increased arterial stiffness, indicating its potential as a biomarker for cardiovascular risk assessment . The methods employed include advanced mass spectrometry techniques to analyze plasma metabolites and assess changes in vascular health metrics like brachial-ankle pulse wave velocity.

Newborn Screening

Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency:

One significant application of this compound is in newborn screening programs for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Elevated levels of this compound are detected in dried blood spots from newborns diagnosed with this condition. The screening utilizes isotope dilution mass spectrometry to accurately identify medium-chain acylcarnitines, facilitating early intervention and treatment .

Cancer Research

Potential Biomarker for Breast Cancer:

Recent studies have identified this compound as a candidate biomarker for breast cancer risk assessment. A high-coverage quantitative liquid chromatography-mass spectrometry approach revealed that this compound exhibited a 100% positive predictive value in distinguishing between cancerous and non-cancerous tissues . This finding underscores the compound's potential role in cancer diagnostics and monitoring.

Synthesis and Analytical Methods

Synthesis Techniques:

this compound can be synthesized through various methods, primarily involving the reaction of L-carnitine with octanoyl-CoA or octanoyl chloride under controlled laboratory conditions. These synthesis methods are crucial for producing the compound for research applications.

Quantification Techniques:

Advanced analytical techniques such as online solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry have been developed for the accurate quantification of carnitines and acylcarnitines in biological samples. These methodologies ensure precise measurements necessary for clinical and research purposes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Metabolic Disorders | Biomarker for obesity and diabetes; role in fatty acid metabolism |

| Cardiovascular Health | Indicator of arterial stiffness; correlation with cardiovascular risk |

| Newborn Screening | Diagnostic marker for MCAD deficiency |

| Cancer Research | Potential biomarker for breast cancer diagnosis |

| Analytical Techniques | High-performance liquid chromatography and mass spectrometry for quantification |

Mechanism of Action

L-Octanoylcarnitine exerts its effects by participating in the transport of fatty acids into the mitochondrial matrix for β-oxidation. It acts as a carrier molecule, facilitating the transfer of octanoic acid into mitochondria where it undergoes β-oxidation to produce energy. The molecular targets involved include carnitine acyltransferases and mitochondrial membrane transport proteins .

Comparison with Similar Compounds

Acetylcarnitine: An ester of carnitine and acetic acid, involved in the transport of acetyl groups into mitochondria.

Palmitoylcarnitine: An ester of carnitine and palmitic acid, involved in the transport of long-chain fatty acids into mitochondria.

Hexanoylcarnitine: An ester of carnitine and hexanoic acid, similar to L-Octanoylcarnitine but with a shorter acyl chain.

Uniqueness: this compound is unique due to its medium-chain length, which allows it to be efficiently transported and metabolized in mitochondria. This property makes it a valuable biomarker for metabolic disorders and a potential therapeutic agent for conditions involving impaired fatty acid metabolism .

Biological Activity

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a significant role in fatty acid metabolism and has been implicated in various biological processes, including cardiovascular health and metabolic disorders. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound is formed through the esterification of octanoic acid with L-carnitine. It serves as a substrate for mitochondrial β-oxidation, facilitating the transport of fatty acids into the mitochondria for energy production. Its physiological relevance is underscored by its association with various metabolic conditions, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders .

This compound's biological activity is primarily mediated through its role in fatty acid metabolism. The enzyme Carnitine O-octanoyltransferase (CROT) catalyzes the conversion of L-carnitine and acyl-CoA to acyl-L-carnitine and CoASH, which is essential for the transport of medium-chain fatty acids from peroxisomes to mitochondria . This process is crucial for maintaining energy homeostasis and lipid metabolism.

Key Pathways Involved

- Fatty Acid Oxidation : this compound aids in the β-oxidation of fatty acids, contributing to ATP production.

- Vascular Health : Increased levels of this compound have been linked to vascular calcification processes through CROT activity modulation .

- Inflammation : Studies indicate that CROT deficiency leads to increased levels of anti-inflammatory omega-3 fatty acids, suggesting a potential protective role against inflammatory diseases .

Case Studies

- Breast Cancer Association : A matched case-control study indicated that higher plasma levels of this compound were associated with a lower risk of breast cancer. The study highlighted that specific carnitines may serve as biomarkers for breast cancer risk assessment .

- Cardiovascular Health : Research has shown that alterations in circulating levels of this compound correlate with arterial stiffness and cardiovascular morbidity. Higher levels were observed in individuals with better cardiovascular profiles .

Metabolomic Analysis

A comprehensive metabolomic analysis revealed that CROT-deficient mice exhibited altered metabolite profiles, including increased levels of eicosapentaenoic acid (EPA), which is known for its anti-inflammatory properties. This suggests that this compound may influence lipid profiles and inflammatory responses in metabolic diseases .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Okui et al., 2021 | Increased CROT expression in calcifying smooth muscle cells | Potential target for vascular calcification therapies |

| Korean Study (2022) | Higher plasma this compound linked to lower breast cancer risk | Suggests potential biomarker for cancer risk assessment |

| CROT Deficiency Study | Elevated omega-3 fatty acids in CROT-deficient mice | Indicates anti-inflammatory potential of altered lipid metabolism |

Q & A

Basic Research Questions

Q. What are the primary physiological roles of L-Octanoylcarnitine in human metabolism, and how can these be experimentally validated?

this compound is a medium-chain acylcarnitine critical for fatty acid β-oxidation. It facilitates mitochondrial transport of octanoate for energy production. To validate its role:

- In vitro : Measure mitochondrial H₂O₂ release (e.g., rat liver mitochondria) under varying substrate conditions .

- In vivo : Use high-fat diet (HFD) models to assess changes in tissue-specific carnitine pools via LC-MS .

- Clinical correlation : Track plasma levels in metabolic disorders (e.g., obesity) and correlate with markers like free fatty acids or arterial stiffness indices .

Q. What methodologies are recommended for quantifying this compound in biological samples?

- Liquid chromatography-mass spectrometry (LC-MS) : Employ ultra-performance LC coupled with Orbitrap or LTQ systems for high sensitivity and specificity. Calibrate using pure L-isoform standards to avoid errors from D/L isomer contamination .

- Sample preparation : Deproteinize plasma/serum with organic solvents (e.g., methanol) and use solid-phase extraction to isolate acylcarnitines .

- Quality control : Include internal standards (e.g., deuterated carnitines) and validate with inter-day precision tests .

Advanced Research Questions

Q. How should longitudinal studies be designed to evaluate this compound's role in cardiovascular disease progression?

- Cohort selection : Enroll middle-aged overweight vs. normal-weight subjects matched for age, gender, and baseline BMI. Monitor changes over ≥3 years .

- Variables to track :

- Primary outcome : Arterial stiffness (e.g., Δ ba-PWV via pulse wave velocity).

- Secondary outcomes : Δ this compound, Δ lactosylceramide, Δ waist-hip ratio (WHR), and free fatty acids .

Q. What statistical approaches validate this compound as a diagnostic or prognostic biomarker?

- Diagnostic validation (e.g., breast cancer) :

- Discovery/validation cohorts : Split samples into discovery (n=70) and validation (n=46) sets. Use ROC analysis to determine AUC, sensitivity, and specificity .

- Predictive performance : Report positive/negative predictive values (PPV/NPV) and validate cutoffs in independent cohorts .

- Prognostic validation (e.g., sepsis survival) :

- Machine learning : Apply random forest models with 100× cross-validation to assess accuracy (e.g., AUC=0.713 for sepsis prognosis) .

- Validation cohort : Use holdout samples (n=8) to test model generalizability .

Q. How can conflicting data on this compound's disease associations be resolved?

- Cohort stratification : Subgroup analyses by BMI, age, or comorbidity status (e.g., overweight vs. normal-weight in arterial stiffness studies) .

- Methodological harmonization : Standardize LC-MS protocols and ensure isomer-specific quantification to reduce technical variability .

- Meta-analysis : Follow Cochrane guidelines to pool data from heterogeneous studies, assessing bias via funnel plots and I² statistics .

Mechanistic and Translational Questions

Q. What experimental models elucidate this compound's role in mitochondrial dysfunction?

- In vitro : Treat isolated mitochondria with this compound and measure respiratory control ratios (RCR) and H₂O₂ production .

- In vivo : Use HFD-fed rodents to assess tissue-specific accumulation via metabolomics and correlate with mitochondrial DNA damage .

- Genetic models : Knock out carnitine palmitoyltransferase (CPT) isoforms to disrupt acylcarnitine shuttling and observe compensatory mechanisms .

Q. How does this compound contribute to cancer metabolism, and what are the implications for biomarker discovery?

- Mechanistic insights :

- In breast cancer, elevated levels correlate with tumor size and hormone receptor status, suggesting roles in lipid-driven proliferation .

- In bladder cancer, it co-occurs with sulfoglycolithocholate, indicating dysregulated fatty acid oxidation .

- Translational steps :

- Validate in multi-center cohorts with diverse cancer subtypes.

- Integrate with imaging (e.g., PET-CT) to link metabolic and structural tumor features .

Q. Data Analysis and Reporting Standards

Q. What reporting standards should be followed when publishing this compound research?

- Metabolomics data : Adhere to MISPOS guidelines for metadata (sample preparation, instrument parameters) .

- Clinical studies : Report STROBE-compliant summaries, including participant flowcharts and confounder-adjusted models .

- Qualitative insights : For biomarker validation interviews, follow COREQ standards to detail data collection and analysis .

Q. Tables of Key Findings

Properties

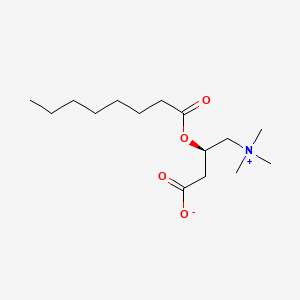

IUPAC Name |

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948094 | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25243-95-2 | |

| Record name | (-)-Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.